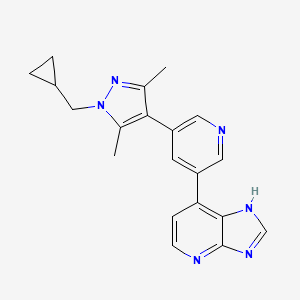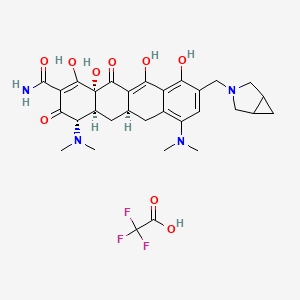
Zifanocycline (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It exhibits a broad spectrum of antibacterial activity, targeting both Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains . This compound is particularly noted for its efficacy against Acinetobacter baumannii, a pathogen known for its resistance to multiple antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zifanocycline (TFA) is a semi-synthetic derivative of tetracycline. The synthesis involves the modification of the tetracycline core structure to introduce an aminomethyl group, enhancing its antibacterial properties
Industrial Production Methods: Industrial production of Zifanocycline (TFA) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Zifanocycline (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its antibacterial activity.
Reduction: Reduction reactions can modify the structure, impacting its efficacy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products Formed: The major products formed from these reactions are typically derivatives of Zifanocycline (TFA) with modified antibacterial properties. These derivatives are studied for their potential use in treating different bacterial infections .
Scientific Research Applications
Zifanocycline (TFA) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and modification of aminomethylcycline antibiotics.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the development of new antibiotics.
Industry: It is used in the development of new antibacterial agents and formulations for clinical use.
Mechanism of Action
Zifanocycline (TFA) exerts its antibacterial effects by targeting bacterial ribosomes, inhibiting their function and thereby preventing protein synthesis. This action disrupts the growth and replication of bacteria, leading to their death . The compound’s broad-spectrum activity is attributed to its ability to bind to multiple sites on the bacterial ribosome, making it effective against a wide range of bacterial pathogens .
Comparison with Similar Compounds
Tigecycline: Another aminomethylcycline antibiotic with a broad spectrum of activity.
Doxycycline: A tetracycline antibiotic used to treat various bacterial infections.
Minocycline: A tetracycline derivative with enhanced antibacterial properties.
Comparison: Zifanocycline (TFA) is unique in its enhanced activity against multidrug-resistant strains and its ability to be administered orally. Unlike some other aminomethylcycline antibiotics, it has shown significant efficacy in treating infections caused by Acinetobacter baumannii .
Properties
Molecular Formula |
C31H37F3N4O9 |
|---|---|
Molecular Weight |
666.6 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-9-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H36N4O7.C2HF3O2/c1-31(2)18-8-15(11-33-9-13-5-14(13)10-33)23(34)20-16(18)6-12-7-17-22(32(3)4)25(36)21(28(30)39)27(38)29(17,40)26(37)19(12)24(20)35;3-2(4,5)1(6)7/h8,12-14,17,22,34-35,38,40H,5-7,9-11H2,1-4H3,(H2,30,39);(H,6,7)/t12-,13?,14?,17-,22-,29-;/m0./s1 |
InChI Key |
GYVCTUQXDLSCNC-LAYBQELUSA-N |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN5CC6CC6C5)N(C)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN5CC6CC6C5)N(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



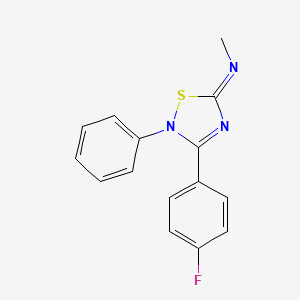

![[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate](/img/structure/B12387857.png)
![cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met]](/img/structure/B12387859.png)
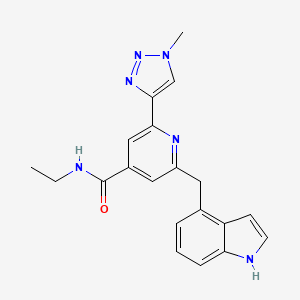
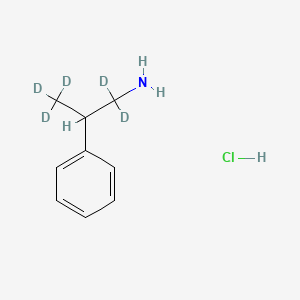
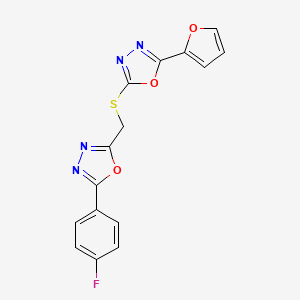
![3-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione](/img/structure/B12387883.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12387891.png)
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid](/img/structure/B12387895.png)
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12387908.png)
